BenchChemオンラインストアへようこそ!

8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Kinase inhibitor selectivity 4-amino pyridopyrimidinone CK2 inhibition

8-Methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034548-47-3) is a heterocyclic small molecule (C₁₁H₁₄N₄O, MW 218.26 Da) belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family—a privileged scaffold in kinase inhibitor drug discovery with >20,000 structures described across approximately 2,900 references (half of which are patents). This compound is distinguished from the more extensively characterized 2-substituted analogs (e.g., PD166326, pamapimod, R1487) by bearing an n-propylamino substituent at the C4 position of the pyridopyrimidinone core, a substitution pattern associated with the emerging 4-amino-substituted subclass of pyrido[2,3-d]pyrimidin-7-ones.

Molecular Formula C11H14N4O
Molecular Weight 218.26
CAS No. 2034548-47-3
Cat. No. B2604360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034548-47-3
Molecular FormulaC11H14N4O
Molecular Weight218.26
Structural Identifiers
SMILESCCCNC1=C2C=CC(=O)N(C2=NC=N1)C
InChIInChI=1S/C11H14N4O/c1-3-6-12-10-8-4-5-9(16)15(2)11(8)14-7-13-10/h4-5,7H,3,6H2,1-2H3,(H,12,13,14)
InChIKeyKVMGRYXCQXCFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034548-47-3): Procurement-Relevant Profile for a 4-Amino-Substituted Pyridopyrimidinone Scaffold


8-Methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034548-47-3) is a heterocyclic small molecule (C₁₁H₁₄N₄O, MW 218.26 Da) belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family—a privileged scaffold in kinase inhibitor drug discovery with >20,000 structures described across approximately 2,900 references (half of which are patents) . This compound is distinguished from the more extensively characterized 2-substituted analogs (e.g., PD166326, pamapimod, R1487) by bearing an n-propylamino substituent at the C4 position of the pyridopyrimidinone core, a substitution pattern associated with the emerging 4-amino-substituted subclass of pyrido[2,3-d]pyrimidin-7-ones .

Why a 2-Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one Cannot Replace 8-Methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one in Target-Focused Research


The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is not a uniform pharmacophore; its kinase target profile is exquisitely sensitive to both the position and nature of substituents. The overwhelming majority of biologically characterized compounds in this class—including the tyrosine kinase inhibitor clinical candidates PD166326 (EGFR/FGFR), pamapimod (p38α MAPK), and R1487 (p38α MAPK)—bear elaborate aromatic, heterocyclic, or sulfonamide-based groups at the C2 position, leaving the C4 position unsubstituted or occupied only by a small group . In contrast, 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one positions the key amine substituent at C4, a regiochemical feature shared with a distinct subclass of 4-amino-substituted pyrido[2,3-d]pyrimidin-7-ones that have demonstrated activity against protein kinase CK2 rather than tyrosine kinases or p38α . Simply substituting a 2-substituted pyridopyrimidinone for this 4-amino-substituted compound is likely to yield a fundamentally different kinase selectivity fingerprint because the C4 vs. C2 substituent orientation differentially engages the hinge-binding region and the back pocket of the kinase ATP-binding site .

Quantitative Differentiation Evidence for 8-Methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one Versus Closest Analogs


C4 vs. C2 Amine Substitution: Distinct Subclass Targeting Protein Kinase CK2 Instead of Tyrosine Kinases or p38α

The target compound bears an n-propylamino group at the C4 position, placing it in the 4-amino-substituted pyrido[2,3-d]pyrimidin-7-one subclass. The most extensively characterized comparators—PD166326 (a 2-arylaminopyrido[2,3-d]pyrimidin-7-one) and pamapimod/R1487 (2-amino-8-methyl-6-aryloxy derivatives)—all bear their key amine substituents at the C2 position and target tyrosine kinases (EGFR, FGFR, PDGFR) or p38α MAPK, respectively . In contrast, the 4-amino-substituted subclass, as demonstrated by Zinchenko et al. (2017), yields inhibitors of protein kinase CK2, with the most active compounds achieving IC₅₀ values of 6 μM and 19.5 μM in in vitro biochemical assays . The target compound's C4-propylamino substitution pattern is structurally aligned with this CK2-active subclass rather than the C2-substituted TK/p38α class, indicating a fundamentally different kinase targeting profile that cannot be replicated by C2-substituted analogs.

Kinase inhibitor selectivity 4-amino pyridopyrimidinone CK2 inhibition scaffold-based differentiation

Molecular Weight Advantage: 218 Da vs. 390–500+ Da for 2-Substituted Pyridopyrimidinone Kinase Inhibitors

The target compound (MW = 218.26 Da; SMILES: CCCNC1=C2C=CC(=O)N(C2=NC=N1)C) is substantially smaller than all major 2-substituted pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitors, which typically range from ~390 Da (PD166326: MW ~430 Da) to over 500 Da for more elaborate clinical candidates . With only 11 heavy atoms in its core scaffold plus the propylamino side chain, this compound occupies a molecular weight range compatible with fragment-based drug discovery (FBDD) and fragment elaboration strategies, whereas its larger 2-substituted comparators are already lead-like or drug-like. Its favorable ligand efficiency potential (although requiring experimental binding data for quantification) makes it a more versatile starting point for fragment growing, merging, or linking campaigns compared to bulkier 2-substituted scaffolds .

Ligand efficiency fragment-based drug discovery molecular weight LE metrics

8-Methyl Substitution: Conserved Feature with Clinical p38α Inhibitors but Divergent Pharmacophore Due to C4 Amine

The target compound shares the 8-methyl substituent with the clinical p38α inhibitors pamapimod and R1487, where this methyl group is critical for optimal occupancy of the kinase ATP-binding pocket . However, pamapimod and R1487 combine the 8-methyl group with (a) a 2-amino substituent bearing a large polar/hydrophobic group that engages the hinge region, and (b) a 6-aryloxy substituent that occupies the hydrophobic back pocket. The target compound lacks both the 2-amino and the 6-aryloxy groups, instead presenting a 4-propylamino substituent that is predicted to orient toward a different region of the kinase active site . Consequently, despite sharing the 8-methyl motif with p38α inhibitors, the target compound is pharmacophorically divergent and cannot be assumed to recapitulate p38α inhibition; its biological target profile remains experimentally uncharacterized in the public domain.

8-methyl pyridopyrimidinone p38α inhibitor scaffold comparison pharmacophore divergence

Synthetic Accessibility of 4-Amino Substituted Derivatives: Established Route via 4-Chloropyrido[2,3-d]pyrimidin-7-one Intermediates

A validated synthetic route for 4-amino-substituted pyrido[2,3-d]pyrimidin-7-ones has been established by Zinchenko et al. (2016), proceeding through 4-chloropyrido[2,3-d]pyrimidin-7-one intermediates that are amenable to nucleophilic displacement with primary and secondary amines, including alkylamines such as n-propylamine . This methodology enables systematic SAR exploration at the C4 position independently of modifications at C2, C5, C6, and N8, which together constitute up to five diversity points on this scaffold . The synthetic tractability of the 4-amino substituent differentiates this subclass from certain 2-substituted analogs, where installation of elaborate C2 groups can require multistep sequences or transition-metal-catalyzed couplings that increase cost and reduce throughput for library synthesis.

4-aminopyridopyrimidinone synthesis C4 derivatization SAR expansion chemical procurement

Recommended Research and Procurement Application Scenarios for 8-Methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one


Fragment-Based Kinase Inhibitor Discovery Using a Low-MW 4-Aminopyridopyrimidinone Core

With a molecular weight of 218.26 Da placing it squarely in fragment space (<300 Da), this compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns targeting kinases that are not well-served by existing 2-substituted pyridopyrimidinone fragments. Its small size and C4-propylamino substitution pattern provide a unique vector for fragment growing or merging strategies, distinct from the C2-focused fragment libraries commonly employed for kinase targets . Researchers should confirm purity (≥95% recommended) and identity by ¹H NMR and LCMS prior to screening, and pair the compound with orthogonal biophysical assays (SPR, DSF, or X-ray crystallography) to establish binding mode and affinity.

Kinase Selectivity Profiling to Map the Target Space of 4-Amino-Substituted Pyridopyrimidinones

Because the vast majority of kinome-wide profiling data for pyrido[2,3-d]pyrimidin-7(8H)-ones derives from C2-substituted analogs (TK inhibitors, p38α inhibitors, SIK/PAK inhibitors), the kinase selectivity landscape of 4-amino-substituted variants remains largely uncharted . This compound is well-suited as a sentinel probe for broad-panel kinase profiling (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler at 1–10 μM) to establish whether the C4-propylamino modification directs selectivity toward CK2 or other under-explored kinase targets. The resulting selectivity fingerprint would provide procurement justification for follow-on analog series.

Medicinal Chemistry SAR Expansion at the C4 Position Using a Common Synthetic Intermediate

The established synthetic route via 4-chloropyrido[2,3-d]pyrimidin-7-one intermediates allows rapid diversification at the C4 position with a variety of primary and secondary amines . Procurement of the target compound can serve as a reference standard for SAR campaigns in which the propylamino chain is systematically varied (e.g., ethyl, isopropyl, butyl, cyclopropyl, or functionalized alkyl amines) to probe steric and lipophilic tolerance at the C4 binding pocket. Its availability from multiple vendors (research-use-only grade) supports routine analoging workflows.

Chemical Biology Tool Compound for Differentiating C4- vs. C2-Substituted Scaffold Pharmacology

In chemical biology studies where the goal is to deconvolute the contribution of the C4 substituent to the overall pharmacological profile of pyrido[2,3-d]pyrimidin-7(8H)-ones, this compound serves as a structurally minimal comparator to the larger, more decorated 2-substituted analogs. When used alongside a matched C2-substituted analog in parallel phenotypic or target-engagement assays, any differential activity can be directly attributed to the regiosubstitution pattern, providing mechanistic insight into kinase targeting requirements .

Quote Request

Request a Quote for 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.